

Spectroscopic Analysis of 1,4-Dichlorobutane: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dichlorobutane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,4-dichlorobutane**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is structured to facilitate a deeper understanding of the compound's structural characteristics through spectroscopic elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,4-dichlorobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.6	Multiplet	2H, -CH ₂ -Cl
~2.0	Multiplet	2H, -CH ₂ -

Note: The signals in the ¹H NMR spectrum of **1,4-dichlorobutane** appear as complex multiplets rather than simple triplets due to the chemical and magnetic non-equivalence of the protons.[1]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~44.8	-CH ₂ -Cl
~30.5	-CH ₂ -

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H Stretch
1440	Medium	C-H Bend (Scissoring)
1262	Medium	C-H Bend (Wagging)
~730	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Key Fragmentation Data (Electron Ionization)

m/z	Relative Abundance (%)	Proposed Fragment
126	Low	[M] ⁺ (Molecular Ion, C ₄ H ₈ ³⁵ Cl ₂)
90	~30	[C ₃ H ₃ ³⁵ Cl] ⁺
75	~5	[C ₃ H ₄ ³⁵ Cl] ⁺
62	~15	[C ₄ H ₈] ⁺
55	100	[C ₄ H ₇] ⁺

Note: The mass spectrum of **1,4-dichlorobutane** exhibits a characteristic isotopic pattern for chlorine-containing fragments.^[2] Fragments with one chlorine atom will show peaks at m/z and m/z+2 in an approximate 3:1 ratio, while fragments with two chlorine atoms will show peaks at m/z, m/z+2, and m/z+4.^[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1,4-dichlorobutane** (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.^[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard.

- ^1H NMR Spectroscopy: The spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher.^[3] Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.^[3]
- ^{13}C NMR Spectroscopy: The spectrum is typically acquired on the same instrument. A proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon environment. To obtain quantitative data, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (nOe).^[4]

Infrared (IR) Spectroscopy

For a liquid sample like **1,4-dichlorobutane**, a neat spectrum is obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.^[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly on the ATR crystal.^[3] The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and water vapor.^[3]

Mass Spectrometry (MS)

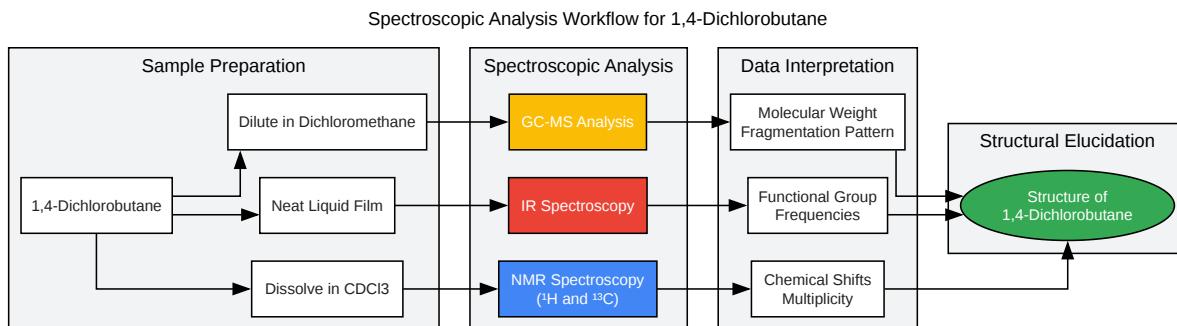
The mass spectrum of the volatile liquid **1,4-dichlorobutane** is typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.^[2]

- Sample Preparation: The sample is diluted in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 $\mu\text{g/mL}$.^[2]
- Gas Chromatography (GC):

- Injector: A split/splitless injector is used in split mode with a split ratio of 50:1 and a temperature of 250 °C.[2]
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase) is used for separation.[2]
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.[2]
- Oven Temperature Program: The oven temperature is initially held at 40 °C for 2 minutes and then ramped up to 200 °C at a rate of 10 °C/min.[2]
- Mass Spectrometry (MS):
 - Ionization Mode: Electron Ionization (EI) is employed.[2]
 - Electron Energy: A standard electron energy of 70 eV is used.[2]
 - Ion Source Temperature: The ion source is maintained at 230 °C.[2]
 - Quadrupole Temperature: The quadrupole mass analyzer is kept at 150 °C.[2]
 - Mass Range: The mass-to-charge ratio (m/z) is scanned over a range of 25-150.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,4-dichlorobutane**, from sample preparation to structural elucidation.



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Caption: Workflow of spectroscopic analysis for **1,4-Dichlorobutane**.

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References

- 1. nmr spectroscopy - H NMR signals in 1,4-dichlorobutane spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sc.edu [sc.edu]
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